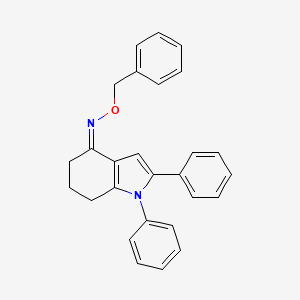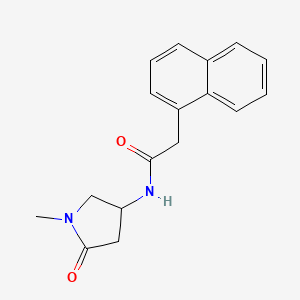
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), is a nootropic drug that has been widely studied for its cognitive enhancing effects. It was first synthesized in 1964 by UCB Pharma, a Belgian pharmaceutical company, and has been used in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis Applications
A study highlighted the use of nano magnetite (Fe3O4) as an efficient and robust catalyst for synthesizing N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives through a one-pot synthesis approach. This method emphasizes clean methodologies, easy workup procedures, and high yields, showcasing the compound's relevance in facilitating complex chemical syntheses under ultrasound irradiation (Mokhtary & Torabi, 2017).
Molecular Interaction Analysis
Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide shed light on its structure through single-crystal X-ray diffraction, highlighting interactions like hydrogen and halogen bonding. This study provides insights into the molecule's stability and interaction energies, aiding in the understanding of its molecular properties and potential applications in material science (Gouda et al., 2022).
Therapeutic Potential
An investigation into amino acid derivatives, including naphthalene derivatives, revealed significant anti-HIV activity, identifying certain compounds as potential leads for developing new antiviral agents. This demonstrates the molecule's role in contributing to therapeutic applications against viral infections (Hamad et al., 2010).
Drug Design and Synthesis
The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl]acetamide derivatives were explored, indicating the compound's significance in creating new chemical entities with potential pharmacological applications. This research underscores the molecule's utility in drug discovery and development (Yang Jing, 2010).
Eigenschaften
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-11-14(10-17(19)21)18-16(20)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,14H,9-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDDGBETWXKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

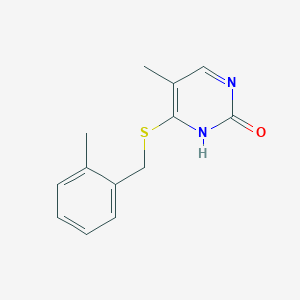
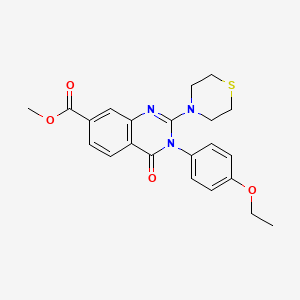
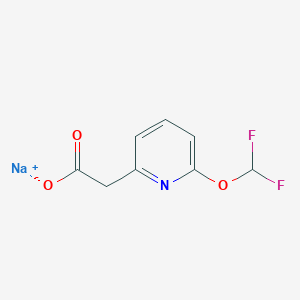
![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2399321.png)
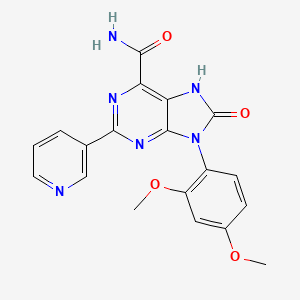
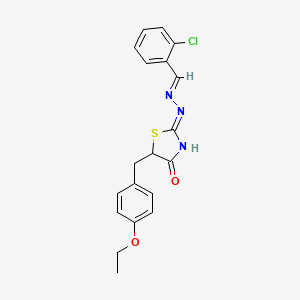
![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)
![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)



![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)
